An In-depth Technical Guide to the Chemical Properties and Applications of Boc-Cys(Et)-OH
An In-depth Technical Guide to the Chemical Properties and Applications of Boc-Cys(Et)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-tert-Butoxycarbonyl-S-ethyl-L-cysteine, commonly referred to as Boc-Cys(Et)-OH, is a pivotal amino acid derivative employed in the field of peptide chemistry. Its structure incorporates a tert-Butoxycarbonyl (Boc) protecting group on the α-amino group and an ethyl group protecting the thiol side chain of cysteine. This dual-protection strategy imparts specific chemical properties that make it a valuable building block in solid-phase peptide synthesis (SPPS), particularly in the synthesis of complex peptides and peptidomimetics for drug discovery and development. The Boc group provides temporary protection of the N-terminus, which can be selectively removed under acidic conditions, while the S-ethyl group offers stable protection for the reactive thiol group, preventing unwanted side reactions such as oxidation and disulfide bond formation during peptide elongation. This guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of Boc-Cys(Et)-OH.
Core Chemical and Physical Properties
The fundamental chemical and physical properties of Boc-Cys(Et)-OH are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉NO₄S | [1][2] |
| Molecular Weight | 249.33 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 55-60 °C | [1] |
| Optical Rotation | [α]²⁰/D -35.0 ± 2.0° (c=1 in Methanol) | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Storage Conditions | 2-8°C | [1] |
Solubility Profile
While specific quantitative solubility data for Boc-Cys(Et)-OH in a wide range of organic solvents is not extensively published, general solubility characteristics can be inferred from its structure and the behavior of other Boc-protected amino acids.
| Solvent | General Solubility | Application in Peptide Synthesis |
| Dimethylformamide (DMF) | Generally soluble | Primary solvent for coupling reactions in SPPS. |
| Dichloromethane (DCM) | Generally soluble | Used for resin swelling, washing, and in Boc deprotection cocktails. |
| Methanol (MeOH) | Soluble | Often used for dissolving the compound for analytical purposes (e.g., optical rotation). |
| Water | Sparingly soluble | Not a primary solvent for synthesis due to the hydrophobic Boc and S-ethyl groups. |
Stability Profile
The stability of the protecting groups in Boc-Cys(Et)-OH is a critical factor in its successful application in peptide synthesis.
| Protecting Group | Stability Conditions | Lability Conditions |
| N-α-Boc | Stable to basic and nucleophilic conditions encountered during peptide coupling. | Labile to acidic conditions, typically removed with trifluoroacetic acid (TFA) in dichloromethane (DCM). |
| S-ethyl | Generally stable under the acidic conditions used for Boc deprotection and the basic conditions of coupling. Also stable to the final cleavage from the resin using strong acids like HF. | Can be removed if necessary, though it is often retained in the final peptide. The S-ethylmercapto group has been reported to be stable under most conditions of peptide synthesis, with the exception of strong acids and bases.[3] |
Experimental Protocols
The following section details the methodologies for the key steps in solid-phase peptide synthesis involving Boc-Cys(Et)-OH.
Resin Loading
The first amino acid is typically attached to a suitable resin, such as Merrifield or PAM resin, for Boc-based SPPS.
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Materials: Boc-Cys(Et)-OH, Merrifield resin, Cesium carbonate (Cs₂CO₃), Dimethylformamide (DMF).
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Protocol:
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Dissolve Boc-Cys(Et)-OH in a minimal amount of DMF.
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Add one equivalent of Cesium carbonate to form the cesium salt of the amino acid.
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Add the Merrifield resin to the solution.
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The reaction mixture is heated at 50°C for 12-24 hours.
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After the reaction, the resin is washed thoroughly with DMF, methanol, and DCM to remove any unreacted starting materials.
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N-α-Boc Deprotection
The temporary Boc protecting group is removed at the beginning of each coupling cycle.
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Reagents: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
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Protocol:
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Swell the peptide-resin in DCM.
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Treat the resin with a 50% TFA/DCM solution for 30 minutes at room temperature.
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Drain the deprotection solution.
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Wash the resin extensively with DCM to remove residual TFA.
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Peptide Coupling
The next Boc-protected amino acid is coupled to the deprotected N-terminus of the resin-bound peptide.
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Reagents: Boc-amino acid, a coupling agent (e.g., DCC/HOBt or HBTU/DIEA), DMF.
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Protocol:
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Dissolve the incoming Boc-amino acid and the coupling agent in DMF.
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Add the solution to the deprotected peptide-resin.
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Allow the coupling reaction to proceed for 1-2 hours at room temperature.
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Monitor the completion of the reaction using a qualitative test such as the ninhydrin test.
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Wash the resin thoroughly with DMF and DCM.
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Final Cleavage from Resin
At the end of the synthesis, the peptide is cleaved from the solid support, and permanent side-chain protecting groups are removed.
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Reagents: Anhydrous Hydrogen Fluoride (HF), scavenger (e.g., anisole).
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Protocol (Standard HF Cleavage):
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Place the dried peptide-resin in a specialized HF cleavage apparatus.
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Add a scavenger such as anisole to protect sensitive residues from side reactions.
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Condense liquid HF into the reaction vessel at -78°C.
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Allow the reaction to stir at 0°C for 1-2 hours.
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Evaporate the HF under a stream of nitrogen.
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Precipitate the crude peptide with cold diethyl ether and collect by filtration.
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Workflow for Solid-Phase Peptide Synthesis (SPPS) using Boc-Cys(Et)-OH
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis utilizing Boc-Cys(Et)-OH.
Conclusion
Boc-Cys(Et)-OH is a highly valuable reagent for the synthesis of peptides. Its chemical properties, particularly the stability of the S-ethyl protecting group under standard SPPS conditions, allow for the controlled and efficient incorporation of cysteine residues into peptide chains. The experimental protocols outlined in this guide provide a framework for researchers to utilize this compound effectively in their synthetic endeavors. The continued application of Boc-Cys(Et)-OH and similar derivatives will undoubtedly contribute to advancements in the fields of medicinal chemistry and drug development.
